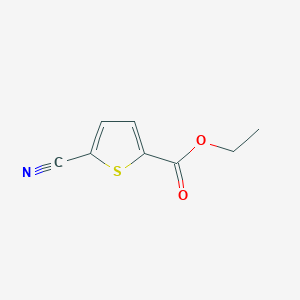

Ethyl 5-cyanothiophene-2-carboxylate

説明

Ethyl 5-cyanothiophene-2-carboxylate is a thiophene-based heterocyclic compound characterized by a cyano (-CN) group at the 5-position and an ethyl ester (-COOEt) at the 2-position of the thiophene ring. This structure confers unique electronic and steric properties, making it a versatile intermediate in pharmaceuticals, agrochemicals, and materials science. Its reactivity is influenced by the electron-withdrawing cyano and ester groups, which activate the thiophene ring for electrophilic substitution and cross-coupling reactions .

特性

分子式 |

C8H7NO2S |

|---|---|

分子量 |

181.21 g/mol |

IUPAC名 |

ethyl 5-cyanothiophene-2-carboxylate |

InChI |

InChI=1S/C8H7NO2S/c1-2-11-8(10)7-4-3-6(5-9)12-7/h3-4H,2H2,1H3 |

InChIキー |

PUMNWJHNSFVHQW-UHFFFAOYSA-N |

正規SMILES |

CCOC(=O)C1=CC=C(S1)C#N |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

Ethyl 4-cyano-5-(methylthio)thiophene-2-carboxylate

- Structure: Differs by having a methylthio (-SMe) group at the 5-position and a cyano group at the 4-position.

- Reactivity: The methylthio group is electron-donating, reducing the ring’s electrophilicity compared to the cyano group in the 5-position. This alters regioselectivity in further functionalization reactions .

Methyl 5-cyanothiophene-2-carboxylate

- Structure : Replaces the ethyl ester with a methyl ester (-COOMe).

- Physicochemical Properties : The smaller ester group marginally increases solubility in polar solvents compared to the ethyl analogue.

- Bioactivity : Demonstrated utility as a kinase inhibitor intermediate, with slight differences in metabolic stability due to ester hydrolysis rates .

Functional Group Modifications

Ethyl 3-bromo-4-cyano-5-[(2-ethoxy-2-oxoethyl)sulfanyl]thiophene-2-carboxylate

- Structure : Incorporates a bromo (-Br) substituent at the 3-position and a sulfanyl-linked ethoxycarbonyl group at the 5-position.

- Reactivity : Bromine enhances halogen bonding, facilitating Suzuki-Miyaura couplings. The sulfanyl group enables thiol-ene click chemistry.

- Crystallography : Exhibits a planar thiophene ring with hydrogen bonding (2.554 Å) between the sulfanyl group and carbonyl oxygen, stabilizing its crystal lattice .

Ethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate

- Structure : Features dual ester groups (2- and 4-positions) and an acetamido (-NHAc) group at the 5-position.

- Synthesis: Prepared via condensation of ethyl acetoacetate with sulfur and malononitrile, followed by acetylation .

- Applications : Used in antimicrobial studies; the acetamido group enhances hydrogen-bonding interactions with bacterial targets .

Heterocyclic Analogues

Ethyl 5-aminobenzo[b]selenophene-2-carboxylate

- Structure: Replaces the thiophene sulfur with selenium (benzo[b]selenophene core).

- Electronic Properties : Selenium’s larger atomic radius and polarizability increase π-conjugation, red-shifting absorption spectra compared to sulfur analogues.

- Bioactivity : Shows enhanced antioxidant activity due to selenium’s redox-active nature .

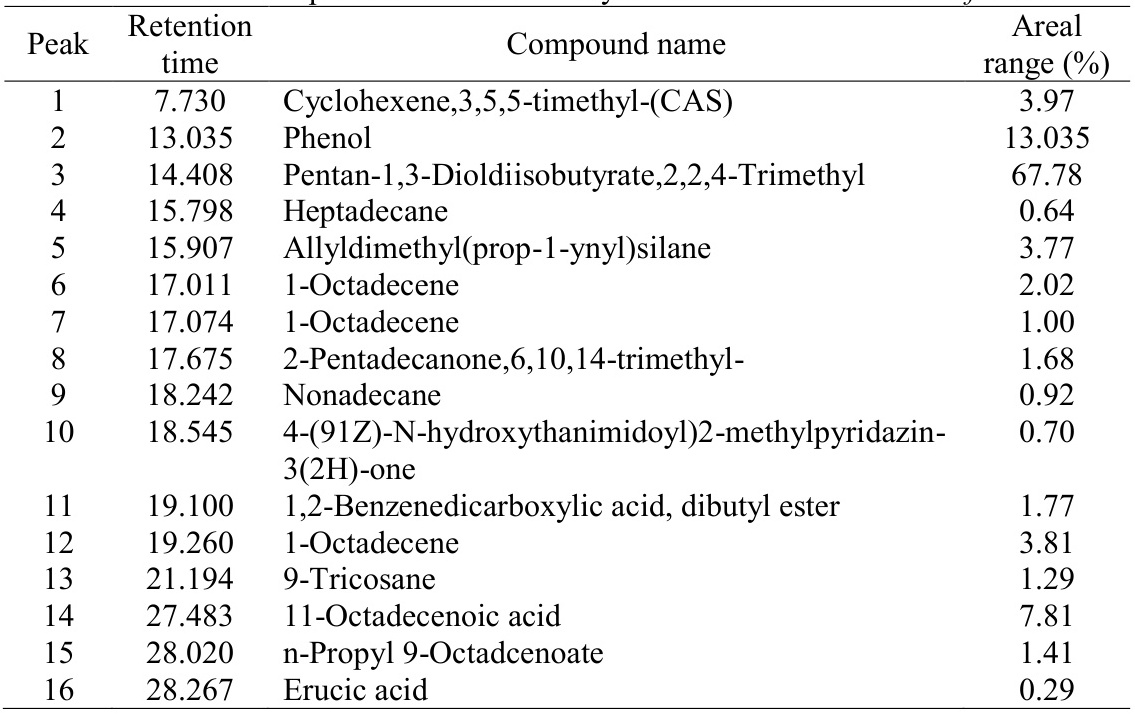

Data Tables

Table 1: Substituent Effects on Physicochemical Properties

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。